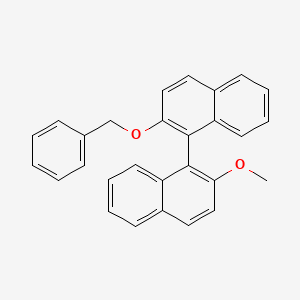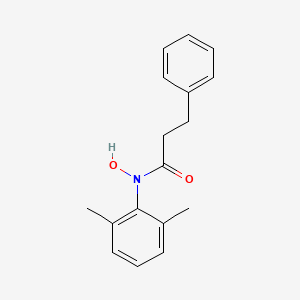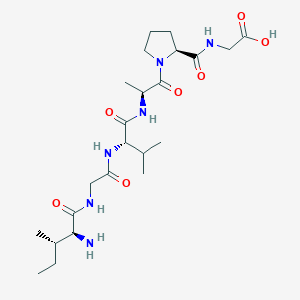![molecular formula C17H32O3SSi B12613690 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane CAS No. 648906-70-1](/img/structure/B12613690.png)
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is a unique organosilane compound It features a bicyclo[221]hept-5-en-2-yl group, which is a norbornene derivative, attached to a propyl chain that is further linked to a triethoxysilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane typically involves the following steps:
Formation of the Norbornene Derivative: The bicyclo[2.2.1]hept-5-en-2-yl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of the Sulfanyl Group: The norbornene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Linking to the Propyl Chain: The resulting compound is further reacted with a propyl halide to form the desired propyl chain.
Introduction of the Triethoxysilane Group: Finally, the propyl chain is reacted with triethoxysilane under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclo[2.2.1]hept-5-en-2-yl group or the sulfanyl group.
Substitution: The triethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the triethoxysilane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified norbornene derivatives or reduced sulfanyl groups.
Substitution: Siloxane-linked polymers or networks.
科学研究应用
Chemistry
In chemistry, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is used as a precursor for the synthesis of functionalized silanes and siloxanes. It can be employed in the development of new materials with unique properties.
Biology
The compound can be used in the modification of biomolecules or surfaces for biological applications. Its ability to form stable siloxane bonds makes it useful in the immobilization of enzymes or other biomolecules on solid supports.
Medicine
In medicine, this compound may be explored for drug delivery systems or as a component in the development of biocompatible materials.
Industry
Industrially, (3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can be used in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its applications in surface modification and material synthesis.
相似化合物的比较
Similar Compounds
- (3-{[(Cyclohexyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Phenyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Cyclopentyl)methyl]sulfanyl}propyl)(triethoxy)silane
Uniqueness
Compared to similar compounds, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is unique due to the presence of the bicyclo[2.2.1]hept-5-en-2-yl group. This group imparts distinct steric and electronic properties, which can influence the reactivity and stability of the compound. Additionally, the norbornene derivative can participate in specific reactions, such as ring-opening metathesis polymerization, which may not be possible with other similar compounds.
属性
CAS 编号 |
648906-70-1 |
|---|---|
分子式 |
C17H32O3SSi |
分子量 |
344.6 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H32O3SSi/c1-4-18-22(19-5-2,20-6-3)11-7-10-21-14-17-13-15-8-9-16(17)12-15/h8-9,15-17H,4-7,10-14H2,1-3H3 |
InChI 键 |
QJLOBNXGTVVZDJ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCSCC1CC2CC1C=C2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)
![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)

